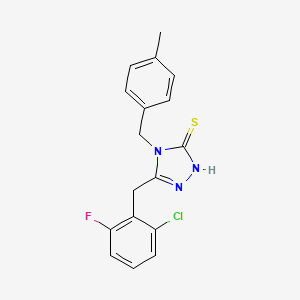

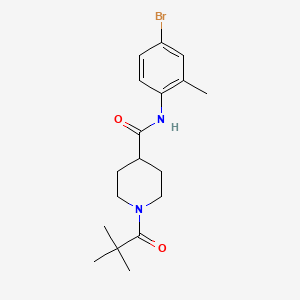

![molecular formula C19H13ClN2O5S B4584345 3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B4584345.png)

3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid

Overview

Description

The compound belongs to a class of chemicals characterized by their intricate molecular structures, which often include heterocyclic components, such as pyrimidinyl and furanyl groups, linked to benzoic acid moieties. These compounds are noteworthy for their synthesis complexity and potential chemical versatility.

Synthesis Analysis

Synthesis of complex molecules like the one specified typically involves multi-step chemical reactions, starting with simpler precursors. For example, the synthesis of related compounds involves interacting specific esters with Lawesson’s reagent to produce thioxo derivatives, which are then further modified through alkylation and reactions with N-nucleophiles (Jakubkienė, Paulauskaite, & Vainilavicius, 2007). Such processes underscore the complexity and specificity required in synthesizing these compounds.

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is characterized by the presence of fused rings and various substituents, which influence their physical and chemical properties. X-ray crystallography and NMR spectroscopy are common analytical methods used for structural elucidation (Dyachenko & Chernega, 2006).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflecting their reactive sites such as ester groups, thiourea functionalities, and the presence of halogens. For instance, cyclization reactions, condensation with amines, and interactions with electrophiles are typical for modifying or enhancing their structures for specific purposes (Mekuskiene & Vainilavicius, 2006).

Scientific Research Applications

Applications in Drug Discovery and Chemical Synthesis

Synthesis of Novel Compounds with Potential Biological Activities : Research has demonstrated the synthesis of novel heterocyclic compounds derived from similar structures, showcasing potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their COX-1/COX-2 inhibition properties, analgesic, and anti-inflammatory activities, highlighting the versatility of such chemical structures in medicinal chemistry (A. Abu‐Hashem et al., 2020).

Antimicrobial Activity : Derivatives with similar chemical backbones have been synthesized and assessed for antimicrobial efficacy. These studies underscore the potential of utilizing such compounds in developing new antimicrobial agents that can address a range of bacterial and fungal infections (Aisha Hossan et al., 2012).

Inhibition of Resistance Enzymes : Compounds containing similar structural motifs have shown activity in inhibiting key resistance enzymes in pathogens, like aminoglycoside 6'-N-acetyltransferase type Ib, which contributes to antibiotic resistance. This suggests the compound's potential application in combating drug-resistant infections by targeting specific resistance mechanisms (D. L. Lin et al., 2013).

Chemical Synthesis and Structural Studies : The compound's related structures have been used in chemical synthesis, demonstrating the versatility of such chemical frameworks in generating various heterocyclic compounds. This includes the synthesis of benzodifuranyl derivatives and the exploration of their chemical properties, paving the way for the development of new materials with potential applications in various fields (P. Tähtinen et al., 1999).

Mechanism of Action

Target of Action

The primary targets of this compound are the MDM2-p53 and MDMX-p53 protein-protein interactions . These proteins play a crucial role in the regulation of the cell cycle and apoptosis, making them important targets for cancer therapy .

Mode of Action

The compound interacts with its targets by inhibiting the MDM2-p53 and MDMX-p53 protein-protein interactions . This inhibition disrupts the normal function of these proteins, leading to changes in cell cycle regulation and apoptosis .

Biochemical Pathways

The affected pathways primarily involve the regulation of the cell cycle and apoptosis. The inhibition of MDM2-p53 and MDMX-p53 interactions can lead to the activation of p53, a protein that plays a key role in these pathways . This can result in the arrest of the cell cycle and the initiation of apoptosis, thereby preventing the proliferation of cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action include the arrest of the cell cycle and the initiation of apoptosis . These effects can prevent the proliferation of cancer cells, potentially leading to the shrinkage of tumors .

properties

IUPAC Name |

4-chloro-3-[5-[(Z)-(4,6-dioxo-1-prop-2-enyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O5S/c1-2-7-22-17(24)13(16(23)21-19(22)28)9-11-4-6-15(27-11)12-8-10(18(25)26)3-5-14(12)20/h2-6,8-9H,1,7H2,(H,25,26)(H,21,23,28)/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHUBHUSCRDVGU-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)C(=O)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)/C(=O)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

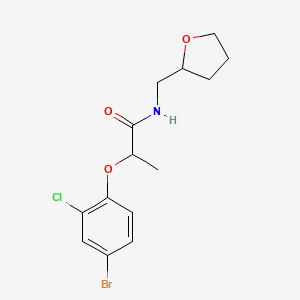

![N~2~-[(dimethylamino)sulfonyl]-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-phenylglycinamide](/img/structure/B4584282.png)

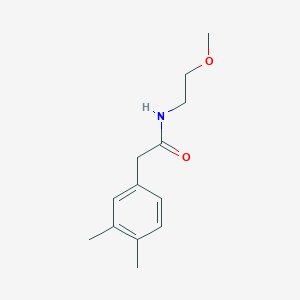

![3-(2-furylmethyl)-2-{[3-(trifluoromethyl)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B4584307.png)

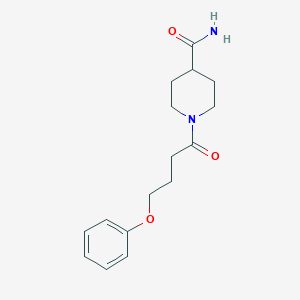

![1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4584314.png)

![isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4584328.png)

![1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4584339.png)

![butyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4584357.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4584365.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4584370.png)